molecular formula C6H4F2O3S B2738627 3-(Difluoromethoxy)thiophene-2-carboxylic acid CAS No. 202400-94-0

3-(Difluoromethoxy)thiophene-2-carboxylic acid

Cat. No.: B2738627
CAS No.: 202400-94-0
M. Wt: 194.15
InChI Key: ACQJRBMWSRPAPD-UHFFFAOYSA-N
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Description

3-(Difluoromethoxy)thiophene-2-carboxylic acid is a chemical compound with the molecular formula C6H4F2O3S and a molecular weight of 194.16 g/mol It is characterized by the presence of a thiophene ring substituted with a difluoromethoxy group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Difluoromethoxy)thiophene-2-carboxylic acid typically involves the introduction of the difluoromethoxy group onto the thiophene ring followed by carboxylation. One common method involves the reaction of thiophene with difluoromethyl ether in the presence of a suitable catalyst to form the difluoromethoxy-substituted thiophene. This intermediate is then subjected to carboxylation under controlled conditions to yield the final product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 3-(Difluoromethoxy)thiophene-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or aldehydes .

Mechanism of Action

The mechanism of action of 3-(Difluoromethoxy)thiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The difluoromethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The carboxylic acid group can form hydrogen bonds with target proteins, influencing their activity. These interactions can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Uniqueness: 3-(Difluoromethoxy)thiophene-2-carboxylic acid is unique due to the presence of the difluoromethoxy group, which imparts distinct chemical properties such as increased stability and lipophilicity. These properties make it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

3-(difluoromethoxy)thiophene-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F2O3S/c7-6(8)11-3-1-2-12-4(3)5(9)10/h1-2,6H,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACQJRBMWSRPAPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1OC(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

202400-94-0
Record name 3-(difluoromethoxy)thiophene-2-carboxylic acid
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